molecular formula C15H14N2O3S B12416192 Belinostat amide-d5

Belinostat amide-d5

Cat. No.: B12416192
M. Wt: 307.4 g/mol
InChI Key: LUVPQDAKKRMIOY-HMUIAXRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Belinostat amide-d5 is a deuterium-labeled derivative of Belinostat amide. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Belinostat amide-d5 involves the incorporation of deuterium into the Belinostat amide molecule. The process typically includes the following steps:

    Coupling Reactions: Formation of the amide bond between the deuterated precursor and the appropriate amine.

    Purification: Isolation and purification of the final product using techniques such as chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Belinostat amide-d5 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to substitute specific functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may yield reduced derivatives with modified chemical properties .

Scientific Research Applications

Belinostat amide-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Belinostat amide-d5 exerts its effects by inhibiting the activity of histone deacetylase enzymes. This inhibition prevents the removal of acetyl groups from the lysine residues of histones and non-histone proteins. As a result, there is an accumulation of acetylated histones and proteins, leading to increased expression of tumor-suppressor genes. This mechanism ultimately induces apoptosis, disrupts cell cycle progression, and inhibits angiogenesis .

Comparison with Similar Compounds

    Trichostatin A: Another histone deacetylase inhibitor with similar mechanisms of action.

    Suberoylanilide Hydroxamic Acid: A hydroxamate-type inhibitor of histone deacetylase enzymes.

    Vorinostat: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Uniqueness of Belinostat Amide-d5: this compound is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This modification allows for more accurate quantitation and analysis during drug development and research .

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

307.4 g/mol

IUPAC Name

(E)-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enamide

InChI

InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+/i1D,2D,3D,6D,7D

InChI Key

LUVPQDAKKRMIOY-HMUIAXRESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N

Origin of Product

United States

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